2-(3,4-Dimethoxyphenyl)-5,6-dimethoxy-4H-1-benzopyran-4-one
Description
2-(3,4-Dimethoxyphenyl)-5,6-dimethoxy-4H-1-benzopyran-4-one (CAS: 40983-99-1) is a chromone (benzopyran-4-one) derivative featuring a 3,4-dimethoxyphenyl substituent at the C2 position and methoxy groups at the C5 and C6 positions. Its molecular formula is C₁₉H₁₈O₇, with an average molecular mass of 358.346 g/mol . Isolated from Millettia pachycarpa roots, this compound, named pachycarin A, was identified as a novel furanoflavonoid derivative with a unique substitution pattern . Chromones are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties. The methoxy groups in this compound likely enhance lipophilicity, influencing its bioavailability and interaction with biological targets.
Properties
CAS No. |
94303-31-8 |
|---|---|
Molecular Formula |
C19H18O6 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,6-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-21-13-6-5-11(9-17(13)23-3)16-10-12(20)18-14(25-16)7-8-15(22-2)19(18)24-4/h5-10H,1-4H3 |
InChI Key |
KFMFKHCKPGKKNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The base-catalyzed condensation proceeds via nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the aldehyde, forming an intermediate chalcone. Subsequent cyclization under acidic or thermal conditions yields the benzopyran core. Methoxy groups are typically introduced via pre-functionalized starting materials to avoid post-synthetic modifications.
Experimental Protocol
A representative procedure involves refluxing 3,4-dimethoxybenzaldehyde (1.0 equiv) and 5,6-dimethoxy-2-hydroxyacetophenone (1.0 equiv) in ethanol with sodium hydroxide (10 mol%) for 6–8 hours. The crude product is purified via recrystallization from ethanol, yielding the target compound in 65–70% purity.
Baker–Venkataraman Rearrangement Approach
The Baker–Venkataraman rearrangement is a key method for constructing flavones and chromones. This two-step process involves acyl transfer followed by cyclodehydration.
Step 1: Rearrangement
2-Acetoxyacetophenone derivatives undergo base-mediated enolate formation, leading to a 1,3-diketone intermediate. For this compound, 3,4-dimethoxyphenyl acetoxyacetophenone is treated with potassium tert-butoxide in anhydrous tetrahydrofuran (THF) at 0°C, yielding a diketone precursor.
Step 2: Cyclodehydration
The diketone is subjected to acidic conditions (e.g., sulfuric acid in acetic acid) to induce cyclization. This step forms the benzopyranone ring system, with the methoxy substituents remaining intact. The reaction typically achieves 75–80% yield after column chromatography.
Microwave-Assisted Multicomponent Synthesis
Recent advances in green chemistry have enabled the one-pot synthesis of benzopyrans using microwave irradiation.
Reaction Design
A mixture of 3,4-dimethoxybenzaldehyde (1.0 mmol), methyl cyanoacetate (1.1 mmol), and 5,6-dimethoxy-1,3-cyclohexadione (1.0 mmol) in water is irradiated at 150 W for 10 minutes. The reaction proceeds via Knoevenagel condensation followed by Michael addition and cyclization.
Advantages
- Efficiency : Reaction time reduced from hours to minutes.
- Yield : 89–98% isolated yield after recrystallization.
- Solvent : Water eliminates the need for toxic organic solvents.
Patent-Based Synthetic Routes
US Patent 3,766,214 describes the preparation of spiro-benzopyrans, offering insights into sterically hindered derivatives.
Adaptations for Target Compound
Omitting the dimethylamino group and modifying the cyclization conditions could yield the desired 2-(3,4-Dimethoxyphenyl)-5,6-dimethoxy-4H-1-benzopyran-4-one. However, this route remains theoretical without experimental validation.
Comparative Analysis of Preparation Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Classical Condensation | Reflux, NaOH/EtOH, 6–8 hours | 65–70% | Simple setup | Moderate yield, long reaction time |
| Baker–Venkataraman | KOtBu/THF, H2SO4/AcOH, 2 steps | 75–80% | High purity | Multi-step, strong acids required |
| Microwave-Assisted | H2O, 150 W, 10 minutes | 89–98% | Rapid, eco-friendly | Specialized equipment needed |
| Patent-Based Spiro Route | Grignard reaction, acid cyclization | N/A | Novel structures | Unverified for target compound |
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The chromenone ring can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromenones, each with distinct chemical and physical properties.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which 2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one exerts its effects involves interactions with various molecular targets and pathways. The methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to biological targets. For instance, the compound may inhibit specific enzymes or receptors involved in oxidative stress and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 2-(3,4-Dimethoxyphenyl)-5,6-dimethoxy-4H-1-benzopyran-4-one with analogous chromones and related derivatives:
Table 1: Structural and Molecular Comparison
Note: Molecular formula for CAS 16266-97-0 inferred from structural description in .
Key Structural and Functional Differences
Substituent Position and Bioactivity: The 3,4-dimethoxyphenyl group at C2 in the target compound distinguishes it from analogs like 5,6-Dimethoxy-2-(2-methoxyphenyl)-chromone (C2: 2-methoxyphenyl). The 3,4-dimethoxy configuration may enhance interactions with hydrophobic enzyme pockets, as seen in ACE inhibitors like ’s curcumin analogs . Hydroxyl vs.
Toxicity and Safety Profiles :
- The target compound’s safety data are unspecified, but structurally similar compounds like 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl-chromone (CAS 14004-55-8) are classified as acutely toxic (oral, dermal) and irritants . Methoxy groups generally reduce acute toxicity compared to hydroxylated analogs due to decreased reactivity.
Synthetic Accessibility: The target compound’s furanoflavonoid skeleton (from natural isolation) contrasts with synthetic derivatives like 2-(2,6-dimethoxyphenyl)-5-hydroxy-7-methoxy-chromone, which are synthesized via cyclization and methoxylation . Natural derivatives often require complex extraction protocols, limiting scalability .
Biological Activity Trends: Antioxidant Capacity: Methoxy-rich chromones (e.g., target compound) typically show moderate antioxidant activity compared to hydroxylated analogs, as seen in ’s curcumin derivatives .
Research Implications and Gaps
- Target Compound: Further studies are needed to elucidate its antioxidant, anti-inflammatory, and enzyme-inhibitory profiles.
- Structural Optimization : Introducing hydroxyl groups or varying methoxy positions (e.g., 2,4- vs. 3,4-dimethoxy) could modulate bioactivity, as demonstrated in triazole derivatives () .
Biological Activity
2-(3,4-Dimethoxyphenyl)-5,6-dimethoxy-4H-1-benzopyran-4-one, commonly referred to as a flavonoid compound, has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The chemical structure of 2-(3,4-Dimethoxyphenyl)-5,6-dimethoxy-4H-1-benzopyran-4-one can be represented as follows:
- Molecular Formula : C20H20O8
- Molecular Weight : 388.3680 g/mol
- CAS Number : 479-90-3
This compound is characterized by its benzopyran backbone, which is common among flavonoids and contributes to its diverse biological activities.
Antioxidant Activity
Flavonoids are known for their antioxidant properties. Studies have shown that 2-(3,4-Dimethoxyphenyl)-5,6-dimethoxy-4H-1-benzopyran-4-one exhibits significant free radical scavenging activity. This is crucial in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Anticancer Properties
Research indicates that this compound may inhibit the proliferation of cancer cells. A study demonstrated that it induced apoptosis (programmed cell death) in human leukemia cells through the activation of caspase pathways. The mechanism involves the modulation of signaling pathways related to cell survival and death.
Anti-inflammatory Effects
The compound has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.
The biological activities of 2-(3,4-Dimethoxyphenyl)-5,6-dimethoxy-4H-1-benzopyran-4-one can be attributed to several mechanisms:
- Modulation of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and cancer progression.
- Regulation of Gene Expression : It can influence the expression of genes related to apoptosis and cell cycle regulation.
- Interaction with Cell Signaling Pathways : The compound appears to affect key signaling pathways such as NF-kB and MAPK, which are critical in inflammatory responses and cancer development.
Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of various flavonoids including 2-(3,4-Dimethoxyphenyl)-5,6-dimethoxy-4H-1-benzopyran-4-one using DPPH and ABTS assays. The results indicated a strong correlation between the number of methoxy groups on the phenyl ring and antioxidant activity.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Test Compound | 15.2 | 12.8 |
| Quercetin | 10.5 | 9.7 |
Study 2: Anticancer Activity
In vitro studies on human leukemia cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Q & A
Basic: What are the recommended methods for synthesizing 2-(3,4-Dimethoxyphenyl)-5,6-dimethoxy-4H-1-benzopyran-4-one with high purity?
Answer:
The synthesis typically involves Suzuki-Miyaura coupling to establish the aryl-aryl bond between the benzopyran core and the substituted phenyl group. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound. Final purity should be validated using HPLC (C18 column, methanol/water mobile phase) and 1H/13C NMR (in deuterated chloroform or DMSO). Ensure anhydrous conditions during methoxy group incorporation to avoid side reactions .
Basic: What analytical techniques are optimal for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to confirm substitution patterns and methoxy group positions. Compare with spectral libraries for flavonoids (e.g., NIST data) .
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Confirm molecular weight (MW: 358.34 g/mol) and detect impurities.
- Infrared Spectroscopy (IR): Identify carbonyl (C=O) and aromatic C-O stretches (~1650 cm⁻¹ and ~1250 cm⁻¹, respectively).
- Melting Point Analysis: Compare observed values with literature to assess crystallinity .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if airborne particles are generated .
- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks.
- Storage: Keep in amber glass vials under inert gas (N2/Ar) at 4°C to prevent oxidation.
- Waste Disposal: Follow OECD guidelines for halogenated organic compounds, even if not explicitly classified .
Advanced: How can researchers design experiments to study structure-activity relationships (SAR) of methoxy substitutions in this compound?
Answer:
- Synthetic Modifications: Prepare analogs with varying methoxy group positions (e.g., 3,4,5-trimethoxy vs. 2,4-dimethoxy) using regioselective demethylation or protection/deprotection strategies.
- Computational Modeling: Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities with target proteins (e.g., kinases, cytochrome P450 enzymes).
- In Vitro Assays: Test analogs in enzyme inhibition assays (IC50 determination) and cell-based models (e.g., cancer cell lines for cytotoxicity) .
Advanced: How can contradictions in reported solubility data across studies be resolved?
Answer:
- Purity Verification: Use Differential Scanning Calorimetry (DSC) to check for polymorphic forms or hydrate formation.
- Standardized Solvent Systems: Report solubility in Phosphate-Buffered Saline (PBS) and DMSO at 25°C, with agitation for 24 hours.
- Analytical Consistency: Cross-validate results with UV-Vis spectroscopy (λmax ~270 nm for flavonoids) and LC-MS to rule out degradation .
Advanced: What experimental strategies can elucidate the mechanism of enzyme inhibition by this compound?
Answer:
- Enzyme Kinetics: Conduct Michaelis-Menten and Lineweaver-Burk analyses to determine inhibition type (competitive/non-competitive).
- X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., human topoisomerase II) to resolve binding modes.
- Site-Directed Mutagenesis: Modify active-site residues (e.g., Tyr to Phe) to assess critical interactions .
Advanced: What methodologies are recommended for determining the crystal structure of this compound?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (solvent: methanol/chloroform). Use a monochromated Mo-Kα radiation source (λ = 0.71073 Å) for data collection.
- Data Refinement: Process with SHELX or OLEX2 software. Compare bond lengths and angles with the Cambridge Structural Database (CSD) .
- Validation: Check for R-factor convergence (<5%) and residual electron density .
Advanced: How can researchers assess the ecological impact of this compound?
Answer:
- Aquatic Toxicity Testing: Use Daphnia magna (OECD Test 202) to determine 48-hour EC50 values.
- Biodegradation Studies: Apply OECD 301F (manometric respirometry) to evaluate mineralization rates.
- Soil Mobility: Conduct column leaching experiments with sand/soil matrices to assess adsorption coefficients (Kd) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
